

4-Methoxy-3-(trifluoromethoxy)cinnamic Acid: Technical Monograph & Application Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethoxy)cinnamic acid

CAS No.: 1262018-46-1

Cat. No.: B1456260

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Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a strategic modification of the cinnamic acid scaffold, incorporating a trifluoromethoxy (

) group. In drug design, the

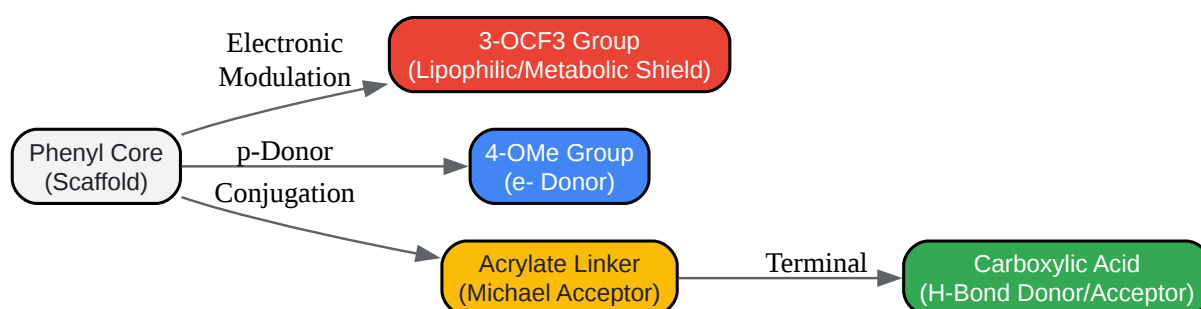
moiety is a privileged substructure, often utilized as a "super-lipophilic" bioisostere for methoxy or chloro groups to modulate metabolic stability and membrane permeability without significantly altering steric bulk.

Core Identifiers

Parameter	Value
Chemical Name	4-Methoxy-3-(trifluoromethoxy)cinnamic acid
IUPAC Name	(2E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid
CAS Number	1262018-46-1
Molecular Formula	
Molecular Weight	262.18 g/mol
SMILES	<chem>COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F</chem>
Key Intermediate	4-Methoxy-3-(trifluoromethoxy)benzaldehyde (CAS 853771-90-1)

Structural Visualization

The following diagram highlights the functional zones of the molecule, illustrating its dual nature as an electrophilic linker and a lipophilic pharmacophore.



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Figure 1: Functional group analysis of **4-Methoxy-3-(trifluoromethoxy)cinnamic acid**.

Synthetic Methodology

The synthesis of CAS 1262018-46-1 is most reliably achieved via a Knoevenagel Condensation. This route is preferred over the Heck reaction for scale-up due to the avoidance

of transition metal catalysts (Palladium) and the high commercial availability of the benzaldehyde precursor.

Primary Route: Modified Knoevenagel Condensation

Objective: Conversion of 4-methoxy-3-(trifluoromethoxy)benzaldehyde to the cinnamic acid derivative.

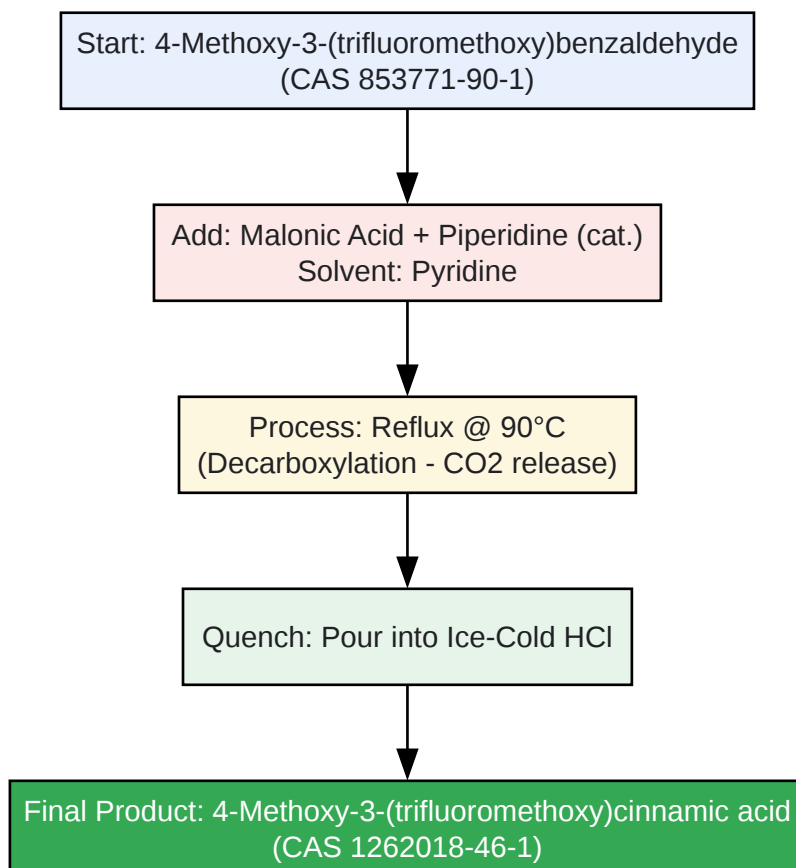
- Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).
- Conditions: Reflux (), 4–6 hours.

Step-by-Step Protocol

- Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-(trifluoromethoxy)benzaldehyde (1.0 equiv) in anhydrous pyridine (5–10 volumes).
- Activation: Add Malonic acid (1.2–1.5 equiv).
- Catalysis: Add a catalytic amount of Piperidine (0.1 equiv). The reaction is driven by the formation of the iminium ion intermediate.
- Reaction: Heat the mixture to . Evolution of (decarboxylation) indicates reaction progress. Monitor via TLC (eluent: Hexane/EtOAc) or HPLC.
- Work-up:
 - Cool the reaction mixture to .
 - Pour slowly into ice-cold 6M HCl (excess) to precipitate the crude acid and neutralize pyridine.

- Filter the white/off-white precipitate.
- Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Synthetic Workflow Diagram



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Figure 2: Knoevenagel condensation workflow for CAS 1262018-46-1.

Medicinal Chemistry Applications

This compound is not merely a reagent; it is a bioisosteric probe. The 3-trifluoromethoxy group alters the physicochemical landscape of the molecule compared to the natural product ferulic acid (4-hydroxy-3-methoxycinnamic acid) or 3,4-dimethoxycinnamic acid.

Structure-Activity Relationship (SAR) Logic

- Lipophilicity (

-) : The group is significantly more lipophilic () than a methoxy group (). This enhances blood-brain barrier (BBB) penetration and cell membrane permeability.
- **Conformational Bias:** The group often adopts an orthogonal conformation relative to the phenyl ring, potentially accessing unique binding pockets in target proteins (e.g., Kinases, PPARs).
 - **Metabolic Blockade:** Unlike the group, which is prone to O-demethylation by Cytochrome P450 enzymes, the bond is metabolically robust, extending the drug's half-life ().

Target Classes

Researchers utilize this scaffold in the development of:

- **TRP Channel Antagonists:** Cinnamic acid derivatives modulate TRPA1/TRPV1 channels. The fluorinated analog improves potency via hydrophobic interactions.
- **Kinase Inhibitors:** Used as the "tail" moiety in EGFR or VEGFR inhibitors, where the carboxylic acid is converted to an amide or hydroxamic acid (HDAC inhibitors).
- **Antioxidant/Anti-inflammatory Agents:** While the 4-OMe blocks the phenolic antioxidant mechanism, the scaffold retains Nrf2 pathway activation potential via the Michael acceptor (alkene) moiety.

Analytical Characterization

To validate the synthesis of CAS 1262018-46-1, the following analytical signatures are expected:

- NMR (DMSO-
, 400 MHz):
 - ppm (s, 1H,
)
 - ppm (d, 1H, alkene
-H,
Hz, indicating trans-isomer)
 - ppm (d, 1H, alkene
-H,
Hz)
 - ppm (s, 3H,
)
 - Aromatic protons will appear as a multiplet between 7.2–7.6 ppm.
- NMR:
 - Single peak around
ppm (characteristic of
).
- Mass Spectrometry (ESI-):
 - ion at
.

Safety & Handling (SDS Highlights)

- GHS Classification: Irritant (Category 2).

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood, especially during the acid quench step to avoid inhaling acidic vapors.

References

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